3-(Piperazin-1-yl)propan-1-amine
Overview
Description
3-(Piperazin-1-yl)propan-1-amine is an organic compound with the molecular formula C₇H₁₇N₃. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a piperazine ring attached to a propylamine chain.
Mechanism of Action
Target of Action
The primary targets of 3-(Piperazin-1-yl)propan-1-amine are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft .
Mode of Action
This compound acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By inhibiting these transporters, the compound increases the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The inhibition of SERT, NET, and DAT by this compound affects the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can lead to downstream effects such as mood elevation and alleviation of depressive symptoms .
Pharmacokinetics
The compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the monoaminergic system . This can result in various physiological effects, including mood elevation and potential therapeutic effects for conditions like depression .
Biochemical Analysis
Biochemical Properties
3-(Piperazin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with neurotransmitter transporters, including serotonin, norepinephrine, and dopamine transporters . These interactions are crucial for its role in modulating neurotransmitter levels in the brain. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of dopamine and serotonin receptors, which are critical for neurotransmission . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the brain . This inhibition is achieved through binding interactions with the active sites of these enzymes, preventing their normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Studies have shown that its stability is influenced by factors such as temperature and light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic or adverse effects at high doses include neurotoxicity and hepatotoxicity, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s clearance from the body and its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with neurotransmitter transporters, facilitating its uptake into neurons . Additionally, its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with cellular biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Piperazin-1-yl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and 3-chloropropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The piperazine is dissolved in a suitable solvent, such as ethanol or methanol, and the 3-chloropropylamine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: The reaction mixture is then neutralized with an acid, such as hydrochloric acid, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Piperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antidepressants and antipsychotics.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)piperazine
- 4-Methylpiperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-Chloropropyl)piperazine
Uniqueness
3-(Piperazin-1-yl)propan-1-amine is unique due to its specific structure, which combines the properties of both piperazine and propylamine. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-piperazin-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLSCMIEPPWCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188443 | |
Record name | Piperazine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34885-02-4 | |
Record name | 1-Piperazinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34885-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine-1-propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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